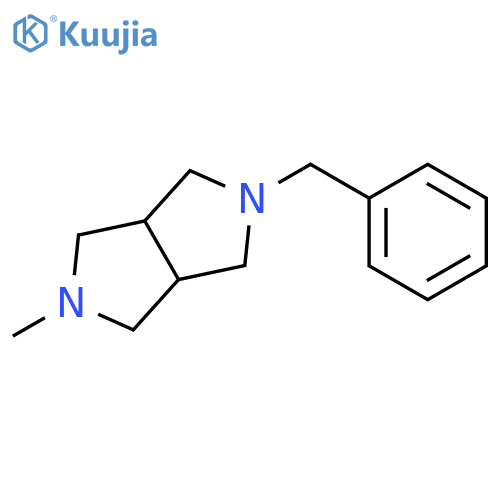

Cas no 86755-80-8 (2-benzyl-5-methyl-octahydropyrrolo3,4-cpyrrole)

86755-80-8 structure

商品名:2-benzyl-5-methyl-octahydropyrrolo3,4-cpyrrole

2-benzyl-5-methyl-octahydropyrrolo3,4-cpyrrole 化学的及び物理的性質

名前と識別子

-

- Pyrrolo[3,4-c]pyrrole, octahydro-2-methyl-5-(phenylmethyl)-

- cis-2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

- 86755-80-8

- TWPUPYDZIUZHII-UHFFFAOYSA-N

- SCHEMBL1796837

- 2-benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

- SY271901

- 5-benzyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

- MFCD32691117

- AKOS026726062

- 2-Benzyl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole

- F6546-0686

- 2-benzyl-5-methyl-octahydropyrrolo[3,4-c]pyrrole

- 2-benzyl-5-methyl-octahydropyrrolo3,4-cpyrrole

-

- インチ: InChI=1S/C14H20N2/c1-15-8-13-10-16(11-14(13)9-15)7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3

- InChIKey: TWPUPYDZIUZHII-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 216.162648646Da

- どういたいしつりょう: 216.162648646Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 6.5Ų

2-benzyl-5-methyl-octahydropyrrolo3,4-cpyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B194126-1g |

2-benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole |

86755-80-8 | 1g |

$ 2220.00 | 2022-06-07 | ||

| Life Chemicals | F6546-0686-10g |

2-benzyl-5-methyl-octahydropyrrolo[3,4-c]pyrrole |

86755-80-8 | 95%+ | 10g |

$2192.0 | 2023-09-06 | |

| Life Chemicals | F6546-0686-1g |

2-benzyl-5-methyl-octahydropyrrolo[3,4-c]pyrrole |

86755-80-8 | 95%+ | 1g |

$522.0 | 2023-09-06 | |

| Life Chemicals | F6546-0686-2.5g |

2-benzyl-5-methyl-octahydropyrrolo[3,4-c]pyrrole |

86755-80-8 | 95%+ | 2.5g |

$1044.0 | 2023-09-06 | |

| Life Chemicals | F6546-0686-0.25g |

2-benzyl-5-methyl-octahydropyrrolo[3,4-c]pyrrole |

86755-80-8 | 95%+ | 0.25g |

$470.0 | 2023-09-06 | |

| TRC | B194126-100mg |

2-benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole |

86755-80-8 | 100mg |

$ 390.00 | 2022-06-07 | ||

| TRC | B194126-500mg |

2-benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole |

86755-80-8 | 500mg |

$ 1455.00 | 2022-06-07 | ||

| Ambeed | A694367-1g |

2-benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole |

86755-80-8 | 95% | 1g |

$698.0 | 2024-04-17 | |

| Chemenu | CM543479-100mg |

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole |

86755-80-8 | 97% | 100mg |

$376 | 2023-01-02 | |

| Life Chemicals | F6546-0686-0.5g |

2-benzyl-5-methyl-octahydropyrrolo[3,4-c]pyrrole |

86755-80-8 | 95%+ | 0.5g |

$495.0 | 2023-09-06 |

2-benzyl-5-methyl-octahydropyrrolo3,4-cpyrrole 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

86755-80-8 (2-benzyl-5-methyl-octahydropyrrolo3,4-cpyrrole) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:86755-80-8)2-benzyl-5-methyl-octahydropyrrolo3,4-cpyrrole

清らかである:99%

はかる:1g

価格 ($):628.0